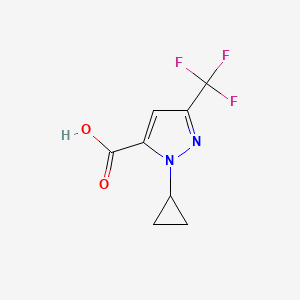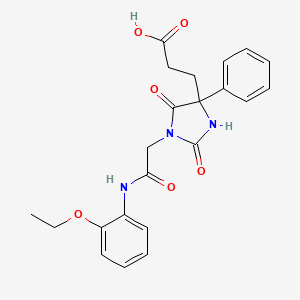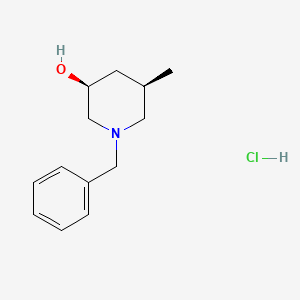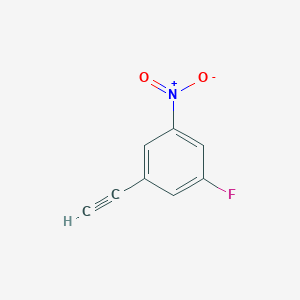![molecular formula C22H21FN4O4S B2927946 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688055-38-1](/img/no-structure.png)
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiproliferative Activity
A series of quinazolinone derivatives, including structures similar to the specified compound, have been investigated for their antiproliferative activities. Specifically, fluoroquinolone derivatives with oxadiazole have shown significant antiproliferative activity against human lung tumor cell lines. This suggests potential applications in cancer research and treatment (Shaharyar, Ali, & Abdullah, 2007).
Dual-Acting Compounds with Inhibitory Activities
Compounds structurally related to the requested chemical have been synthesized and evaluated for their inhibitory activities toward TNF-α production and T cell proliferation. This indicates potential therapeutic applications in inflammatory diseases and immune response modulation (Tobe et al., 2003).
Antimicrobial and Antitumor Applications
Hybrid molecules containing similar structures have been studied for their antimicrobial and antitumor activities. These compounds have displayed good to moderate antimicrobial activity against various microorganisms, indicating potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Antibacterial Activities
Several novel quinolone derivatives, including compounds with structures similar to the requested chemical, have shown significant antibacterial activities. This highlights their potential in addressing bacterial infections and developing new antibacterial drugs (Ziegler et al., 1990).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate, followed by cyclization with 2,3-dihydroxybenzoic acid and thionation with Lawesson's reagent.", "Starting Materials": [ "4-(4-fluorophenyl)piperazine", "ethyl acetoacetate", "2,3-dihydroxybenzoic acid", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-(4-fluorophenyl)piperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-oxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 2: Cyclization of the intermediate from step 1 with 2,3-dihydroxybenzoic acid in the presence of a dehydrating agent such as acetic anhydride or phosphorus oxychloride to form 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Thionation of the intermediate from step 2 with Lawesson's reagent in the presence of a base such as triethylamine or pyridine to form the final product, 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
Numéro CAS |
688055-38-1 |
Nom du produit |
7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Formule moléculaire |
C22H21FN4O4S |
Poids moléculaire |
456.49 |
Nom IUPAC |
7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H21FN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |
Clé InChI |
FWIDEOANDGQMRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)
![N~5~-[4-(aminocarbonyl)phenyl]-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2927870.png)
![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)




![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)

